Cas no 1249514-57-5 (4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide)

4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide
- 4-bromo-N-(2,2-dimethoxyethyl)-1-methylpyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide, 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-
-
- インチ: 1S/C10H15BrN2O3/c1-13-6-7(11)4-8(13)10(14)12-5-9(15-2)16-3/h4,6,9H,5H2,1-3H3,(H,12,14)
- ほほえんだ: BrC1=CN(C)C(=C1)C(NCC(OC)OC)=O
計算された属性
- せいみつぶんしりょう: 290.027
- どういたいしつりょう: 290.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.5
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131545-0.1g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 0.1g |
$272.0 | 2023-06-06 | |
Enamine | EN300-131545-5.0g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 5g |
$2277.0 | 2023-06-06 | |
Enamine | EN300-131545-2.5g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 2.5g |
$1539.0 | 2023-06-06 | |
Enamine | EN300-131545-0.05g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 0.05g |
$182.0 | 2023-06-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989039-1g |
4-Bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 1g |
¥3913.0 | 2023-04-04 | |
Enamine | EN300-131545-250mg |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95.0% | 250mg |
$389.0 | 2023-09-30 | |
1PlusChem | 1P01A6MC-2.5g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 2.5g |
$1965.00 | 2024-07-10 | |
1PlusChem | 1P01A6MC-5g |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 5g |
$2877.00 | 2024-07-10 | |
1PlusChem | 1P01A6MC-250mg |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 250mg |
$543.00 | 2024-07-10 | |
1PlusChem | 1P01A6MC-50mg |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide |
1249514-57-5 | 95% | 50mg |
$279.00 | 2024-07-10 |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamideに関する追加情報
4-Bromo-N-(2,2-Dimethoxyethyl)-1-Methyl-1H-Pyrrole-2-Carboxamide: A Comprehensive Overview
The compound 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide, with the CAS number 1249514-57-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrrole ring with a carboxamide group and a bromine substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of pyrrole-based compounds in medicinal chemistry. The pyrrole ring, a five-membered aromatic heterocycle, is known for its stability and ability to participate in various biochemical interactions. In the case of 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide, the bromine substituent at the 4-position of the pyrrole ring introduces additional electronic effects, which can influence the molecule's reactivity and bioavailability. This makes it a promising candidate for further exploration in therapeutic applications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrole derivative. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality. This method has been widely adopted in recent years due to its efficiency and scalability.
In terms of applications, 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide has demonstrated potential in several areas. For instance, it has been investigated as a precursor for more complex molecules with bioactive properties. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis. Additionally, studies have explored its role as an inhibitor of certain enzymes, suggesting its potential use in developing novel therapeutic agents.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and interaction patterns with biological targets. These findings have been instrumental in guiding further experimental work and refining its potential applications.
Furthermore, the presence of the dimethoxyethyl group in the molecule introduces steric effects that can influence its pharmacokinetic properties. This has led researchers to explore its suitability as a drug delivery agent or as part of a prodrug design strategy. The combination of these features underscores the compound's versatility and its potential for innovation in medicinal chemistry.
In conclusion, 4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide represents a compelling example of how structural diversity can lead to novel chemical entities with wide-ranging applications. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
1249514-57-5 (4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide) 関連製品
- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)
- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 22178-82-1(4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine)
- 496056-53-2(4-(m-tolylmethyl)piperidine)



